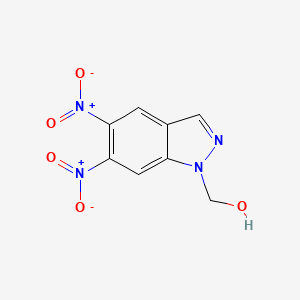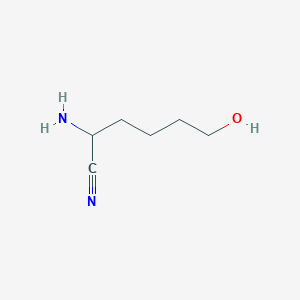
2-Amino-6-hydroxyhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-hydroxyhexanenitrile is an organic compound that features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone with a nitrile group (-CN) at one end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-6-hydroxyhexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an aldehyde or ketone, followed by subsequent reactions to introduce the amino group. For example, starting from an aldehyde, the cyanide ion attacks the carbonyl carbon to form a hydroxynitrile intermediate, which can then be further modified to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalytic processes. Enzymes or microbial cells can be employed to catalyze the reactions under mild conditions, offering high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-hydroxyhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can reduce the nitrile group.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-hydroxyhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-hydroxyhexanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved often include nucleophilic addition and substitution reactions, where the compound’s functional groups play a crucial role .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-hydroxyhexanenitrile
- 2-Amino-6-hydroxyheptanenitrile
- 2-Amino-6-hydroxyhexanoic acid
Uniqueness
2-Amino-6-hydroxyhexanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
44845-59-2 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-amino-6-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H12N2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-4,8H2 |
Clave InChI |
PZKDATDYNWSYON-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
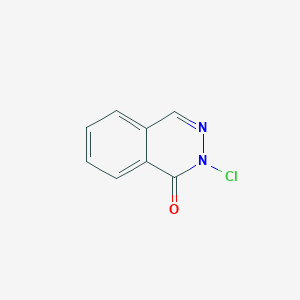
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
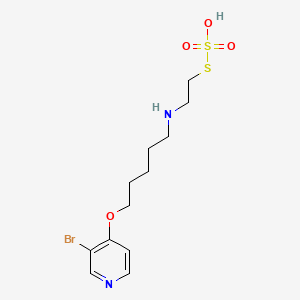
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)



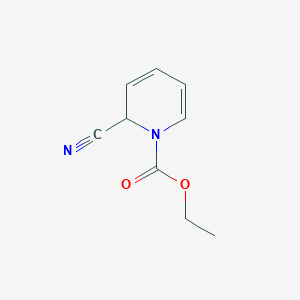
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
